molecular formula C4H9ClF3NO B1378846 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride CAS No. 1334546-33-6

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Cat. No.: B1378846
CAS No.: 1334546-33-6
M. Wt: 179.57 g/mol
InChI Key: NYMNLWVSNZJVCJ-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications.

Mechanism of Action

Mode of Action

It is known that the compound can be used in organic synthesis and as a pharmaceutical intermediate , suggesting it may interact with various biological targets.

Biochemical Pathways

As a compound used in organic synthesis and as a pharmaceutical intermediate

Result of Action

As a compound used in organic synthesis and as a pharmaceutical intermediate , it is likely to have diverse effects depending on the specific context of its use.

Biochemical Analysis

Biochemical Properties

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . The interactions between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in stress response and metabolic regulation, leading to changes in cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It can bind to the active sites of enzymes, altering their conformation and activity, which in turn affects the downstream metabolic processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of specific metabolites, leading to changes in overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the biological system.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with local biomolecules and influence cellular processes. The localization of this compound is essential for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the careful handling of reagents and maintaining specific temperatures and pressures to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Amino-1,1,1-trifluoropropan-2-ol
  • 1,1,1-Trifluoro-2-methylpropan-2-ol
  • 2-Trifluoromethyl-2-propanol

Comparison: Compared to these similar compounds, 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMNLWVSNZJVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334546-33-6
Record name 2-Propanol, 3-amino-1,1,1-trifluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334546-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C was added (1 g) to a 200 ml glass vessel. Ethanol (50 ml, dry) was added cautiously under an atmosphere of CO2. 1,1,1-Trifluoro-2-methyl-3-nitropropan-2-ol (10 g, 57.8 mmol) was dissolved in ethanol (50 ml, dry) and added to the glass vessel. The reaction mixture was put under a positive pressure of hydrogen (5 bar) at room temperature and hydrogenated for 2 days. The reaction mixture was filtered through Celite® (filter material) and washed with excess ethanol. The solvent was removed in vacuo to yield a colourless oil. The oil was dissolved in MeOH (50 ml) and treated dropwise with HCl (1M) in MeOH (30 ml). The solution was left to stir for 30 minutes and concentrated in vacuo azeotroping with MeCN to afford the title compound as a waxy white solid; 1H NMR (DMSO-d6, 400 MHz) δ 8.3 (3H, broad s), 6.9 (1H, broad), 3.0 (2H, q), 1.4 (3H, s).
Quantity
10 g
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50 mL
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30 mL
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
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3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
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Reactant of Route 6
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.